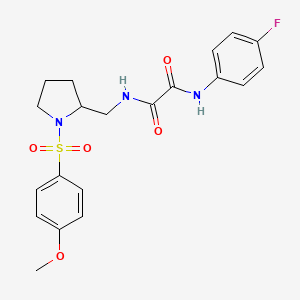

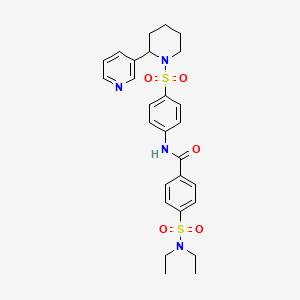

![molecular formula C20H12ClFN2O3 B2368065 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922084-11-5](/img/structure/B2368065.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Properties

Dibenz [b,f][1,4] oxazepines, including compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide, show a range of biological activities, primarily affecting the central nervous system. Synthesis methods for these compounds involve intramolecular dehydrofluorination and further transformations, leading to various derivatives. These compounds have been utilized as intermediates in the synthesis of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Catalytic Reactions and Enantioselectivity

Research has shown the use of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions, such as the aza-Reformatsky reaction. These reactions produce chiral compounds with high enantioselectivities, indicating potential for synthesizing optically active pharmaceutical intermediates (Munck et al., 2017).

Microbial Transformation

Microbial transformation of compounds similar to this compound has been studied, leading to the creation of new derivatives. This process involves cleavage and transformation by various fungi, which could be significant in the development of novel pharmaceuticals (Jiu, Mizuba, & Hribar, 1977).

Pharmacology and GPCR Affinity

Some dibenzo[b,f][1,4]oxazepines have been studied for their affinity to various G protein-coupled receptors (GPCRs), including histamine receptors. These compounds demonstrate a range of affinities and selectivities to different receptors, making them potential candidates for targeted pharmacological interventions (Naporra et al., 2016).

Solid Support Synthesis

Efficient synthesis of dibenz[b,f]oxazepin-11(10H)-ones using solid support techniques has been reported. This method offers flexibility and high purity in the final products, important for the preparation of pharmaceutical compounds (Ouyang, Tamayo, & Kiselyov, 1999).

Biomass-Involved Synthesis

Innovative methods for assembling benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepines, have been developed using biomass-derived intermediates. This approach results in efficient synthesis of diversified heterocycles, crucial for advancing sustainable pharmaceutical chemistry (Zhang et al., 2015).

Mechanism of Action

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks dopamine, a neurotransmitter, from binding to the receptor and activating it. This action can modulate the effects of dopamine in the brain, which can have various downstream effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The compound’s antagonistic action on the D2 receptor can lead to decreased dopamine activity, which can affect these functions .

Pharmacokinetics

The compound can cross the blood-brain barrier , which allows it to exert its effects on the central nervous system.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific neural pathways involved. In general, by blocking the D2 receptor, the compound can modulate the effects of dopamine in the brain. This can lead to changes in motor control, reward, and the release of various hormones .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to bind to the D2 receptor. Additionally, the presence of other substances, such as other drugs or neurotransmitters, can potentially affect the compound’s efficacy .

properties

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-11-5-7-18-16(9-11)24-20(26)14-10-12(6-8-17(14)27-18)23-19(25)13-3-1-2-4-15(13)22/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYTHHUNXKPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)

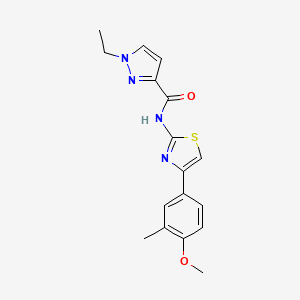

![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)

![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)

![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)